Direct blue 67

描述

属性

IUPAC Name |

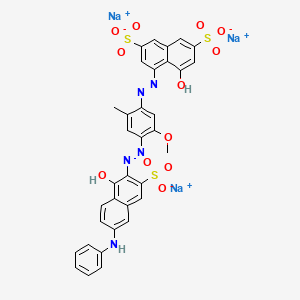

trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N5O12S3.3Na/c1-18-10-27(37-39-33-31(54(48,49)50)14-19-11-22(8-9-25(19)34(33)41)35-21-6-4-3-5-7-21)30(51-2)17-26(18)36-38-28-15-23(52(42,43)44)12-20-13-24(53(45,46)47)16-29(40)32(20)28;;;/h3-17,35,40-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIWCWYYGIRDIZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24N5Na3O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889465 | |

| Record name | C.I. Direct Blue 67, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-97-0 | |

| Record name | C.I. 27925 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 67, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 4-hydroxy-5-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-5-methoxy-2-methylphenyl]azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Direct Blue 67 (CAS Number 3354-97-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Blue 67, identified by CAS number 3354-97-0, is a diazo anionic dye. This document provides a comprehensive technical overview of its physicochemical properties, toxicological profile, and potential applications in research. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also draws upon general knowledge of direct azo dyes to provide a broader context for its potential characteristics and handling. All quantitative data is presented in structured tables, and where applicable, generalized experimental workflows are visualized.

Physicochemical Properties

This compound is a complex organic salt with the molecular formula C₃₄H₂₄N₅Na₃O₁₂S₃.[1] It is characterized by the presence of two azo groups (-N=N-), which are responsible for its color.[2] Its high molecular weight and multiple sulfonate groups contribute to its solubility in water.[2][3]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 3354-97-0 | [1] |

| Molecular Formula | C₃₄H₂₄N₅Na₃O₁₂S₃ | [1] |

| Molecular Weight | 859.75 g/mol | [1] |

| Appearance | Bluish-red or black powder | [3] |

| Synonyms | C.I. This compound, C.I. 27925, Direct Fast Blue 3RL, Direct Supra Light Fast Blue 3R | [1] |

| Absorption Maximum (λmax) | ~573 nm (in aqueous solution, context of degradation study) | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Ethanol (B145695) | Slightly soluble | [3] |

| Other Organic Solvents | Insoluble | [5] |

Toxicological Profile

It is crucial to note that no specific carcinogenicity classification by major regulatory bodies such as IARC or NTP was found for this compound (CAS 3354-97-0). The information available pertains to other direct dyes. For instance, NIOSH recommends that other benzidine-derived dyes like Direct Blue 6 be handled as potential human carcinogens.[6]

Table 3: Toxicological Data Summary

| Parameter | Data | Reference |

| Acute Oral LD50 (Rat) | Not available | |

| Acute Dermal LD50 (Rabbit) | Not available | |

| Carcinogenicity (IARC, NTP) | Not classified for this compound | |

| Genotoxicity | Data not available |

Given the lack of specific data, it is recommended to handle this compound with the same precautions as other potentially hazardous azo dyes. This includes the use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection, and working in a well-ventilated area to minimize inhalation exposure.

Experimental Protocols and Applications

While this compound is listed for use in dyeing textiles, leather, and paper, specific, detailed protocols for its application in a research context, such as histological staining or as a fluorescent probe, are not well-documented in scientific literature.[1] However, based on the general properties of direct dyes, a generalized protocol for its potential use in biological staining can be extrapolated. Direct dyes are anionic and bind to tissues, particularly collagen, through hydrogen bonding.

Generalized Staining Workflow

The following diagram illustrates a generalized workflow for a direct staining procedure, which could be adapted for this compound.

Caption: Generalized workflow for histological staining.

Hypothetical Experimental Protocol for Tissue Staining

This protocol is a hypothetical adaptation based on general histological techniques and has not been specifically validated for this compound. Optimization would be required.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 1% (w/v) solution of this compound in distilled water.

-

Immerse slides in the staining solution for 10-30 minutes.

-

Optimization step: Staining time may need to be adjusted based on tissue type and desired intensity.

-

-

Rinsing and Differentiation:

-

Rinse slides briefly in distilled water to remove excess stain.

-

Optional differentiation: A brief rinse in 70% ethanol may be used to remove non-specific background staining.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate slides through graded alcohols (95%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Potential Signaling Pathways and Mechanisms of Action

There is currently no available scientific literature detailing the specific effects of this compound on any cellular signaling pathways or its precise mechanism of action in a biological context. As a diazo anionic dye, any biological activity would likely be related to its chemical structure and its ability to interact with cellular components. The potential for metabolic activation to carcinogenic amines is a primary toxicological concern for azo dyes.

The following diagram illustrates a generalized, hypothetical pathway for the metabolic activation of an azo dye.

Caption: Hypothetical metabolic pathway of an azo dye.

Conclusion

This compound (CAS 3354-97-0) is a diazo dye with established physicochemical properties but a significant lack of specific toxicological and application data in the scientific literature. Researchers, scientists, and drug development professionals should exercise caution when handling this compound, adhering to safety protocols for potentially hazardous azo dyes. The information and generalized protocols provided in this guide are intended to serve as a starting point for further investigation, and it is strongly recommended that specific studies be conducted to determine its precise biological and toxicological characteristics before its adoption in experimental workflows.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS 3354-97-0: this compound | CymitQuimica [cymitquimica.com]

- 3. sdinternational.com [sdinternational.com]

- 4. Direct Blue 1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Current Intelligence Bulletin 24: Direct Blue 6, Direct Black 38, & Direct Brown 95 Benzidine Derived Dyes | NIOSH | CDC [cdc.gov]

Direct Blue 67 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Direct Blue 67, a synthetic diazo dye. The information is curated for professionals in research and development.

Core Molecular and Physical Data

This compound is a disazo direct dye used primarily in the textile, paper, and leather industries. Its chemical structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C₃₄H₂₄N₅Na₃O₁₂S₃ |

| Molecular Weight | 859.75 g/mol |

| CAS Number | 3354-97-0 |

| Chemical Class | Disazo Dye |

| Synonyms | C.I. This compound, C.I. 27925, Direct Supra Light Fast Blue 3R, Direct Fast Blue 3RL |

| Physical Appearance | Bluish-red to black powder |

| Solubility | Soluble in water (purple solution), soluble in ethanol (B145695) (blue solution), insoluble in other organic solvents.[1] |

Synthesis Pathway

The manufacturing of this compound involves a multi-step diazotization and coupling process. A general outline of the synthesis is described, though detailed industrial protocols are proprietary. The process begins with the diazotization of 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid, which is then coupled with 2-Amino-4-methylanisole. This intermediate product undergoes another diazotization and is subsequently coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions. A final hydrolysis step yields the this compound dye.[1] An alternative synthesis route starts with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.[1]

Experimental Protocols

Biological Activity and Signaling Pathways

There is no scientific evidence to suggest that this compound has a specific biological activity or interacts with cellular signaling pathways in a manner relevant to drug development. Its primary function is as a colorant.

Toxicological Information

A significant consideration for researchers working with this compound and related azo dyes is their potential toxicity. Studies on structurally similar direct dyes, such as Direct Blue 6, have indicated that they can be metabolized in vivo to release benzidine, a known carcinogen. This metabolic cleavage of the azo bond can lead to the formation of harmful aromatic amines.

Toxicological studies have shown that some benzidine-based direct dyes are carcinogenic in animal models, inducing hepatocellular carcinomas.[2][3] Therefore, handling of this compound should be conducted with appropriate safety precautions, including the use of personal protective equipment to avoid inhalation and skin contact.

References

A Comprehensive Technical Guide to the Nomenclature of Direct Blue 67

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synonyms, alternative names, and key chemical identifiers for the compound known as Direct Blue 67. The information is structured to offer clarity and ease of reference for professionals in research and development.

Core Chemical Identifiers

This compound is a synthetic dye belonging to the double azo class.[1] It is primarily used for dyeing and printing on materials such as cotton, viscose, rayon, leather, and paper.[1] Accurate identification is critical for experimental reproducibility and regulatory compliance. The primary identifiers for this compound are summarized in the table below.

| Identifier Type | Value | Source(s) |

| C.I. Name | C.I. This compound | [1][2] |

| C.I. Number | 27925 | [1][3][4] |

| CAS Registry No. | 3354-97-0 | [1][3][4] |

| Molecular Formula | C₃₄H₂₄N₅Na₃O₁₂S₃ | [1][3][5] |

| Molecular Weight | 859.75 g/mol | [1][3] |

| IUPAC Name | Trisodium 4-hydroxy-5-((4-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-2,7-disulphonate | [5] |

Synonyms and Trade Names

Over the years, this compound has been marketed and referenced under a variety of names. Understanding these synonyms is crucial when reviewing historical literature and sourcing materials from different suppliers.

Common Synonyms:

Selected Trade Names:

-

Atul Direct Supra Light Fast Blue 3R[1]

-

Dinamine Fast Blue 3R[1]

-

Dyrect Fast Blue 4RD[1]

-

Goldamine Fast Blue 3RL[1]

-

Helion Blue 3RL[1]

-

Ostamin Blue UR[1]

-

Pontamine Fast Blue RRL[1]

-

Sandal Direct Blue 3RL[1]

-

Saturn Blue L3R[1]

The relationships between the primary name and its various identifiers and synonyms are illustrated in the diagram below.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Dyes at 400.00 INR in Mumbai | Vama Dyes And Pigments [tradeindia.com]

- 3. sdinternational.com [sdinternational.com]

- 4. This compound Dyes - Affordable Price, High Quality Direct Dye for Textile, Leather & Paper Applications [dyestuff.co.in]

- 5. Trisodium 4-hydroxy-5-((4-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-2,7-disulphonate | C34H24N5Na3O12S3 | CID 102396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. otcchem.com [otcchem.com]

Direct Blue 67 solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Direct Blue 67

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (C.I. 27925) in aqueous and organic media. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines a general experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 27925, is a direct dye used in various industrial applications, including the dyeing of textiles, paper, and leather.[1] Its chemical structure, characterized by multiple sulfonate groups, dictates its solubility properties, making it particularly amenable to aqueous solutions.

Chemical Properties:

Solubility Profile of this compound

Data Presentation: Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound in water and common organic solvents.

| Solvent | Solubility Description | Citation |

| Water | Soluble | [3] |

| Concentrated Sulfuric Acid | Soluble | [3] |

| Ethanol | Slightly Soluble | [3] |

| Other Organic Solvents | Insoluble | [3] |

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a generalized experimental protocol for determining the quantitative solubility of this compound in a given solvent, such as water. This method is based on the principles of spectrophotometry, a widely used technique for the analysis of colored compounds.

Principle

The concentration of a colored solute in a solution can be determined by measuring its absorbance of light at a specific wavelength using a spectrophotometer. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. To determine the solubility, a saturated solution is prepared, and after equilibration, the concentration of the dissolved dye is measured.

Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., deionized water)

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes

-

Spectrophotometer (UV-Visible)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm)

Methodology

Step 1: Preparation of a Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent to create a stock solution of a specific concentration.

-

Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning the absorbance of a dilute solution over a range of wavelengths.

-

Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line passing through the origin, and its equation (y = mx + c) will be used to determine the concentration of unknown samples.

Step 2: Preparation of a Saturated Solution

-

Add Excess Dye: Add an excess amount of this compound powder to a known volume of the solvent in a flask or beaker. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: Seal the container and place it in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

Step 3: Sample Analysis

-

Separate Undissolved Solid: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge an aliquot of the suspension at a high speed.

-

Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure Absorbance: Filter the diluted sample through a syringe filter to remove any remaining fine particles and measure its absorbance at the λmax using the spectrophotometer.

-

Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Determine Solubility: Account for the dilution factor to determine the concentration of the dye in the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic and Photophysical Properties of Direct Blue 67: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 67, a bis-azo direct dye, is utilized in various industrial applications, including textile and paper dyeing. For researchers in life sciences and drug development, understanding its spectral properties is crucial for potential applications in imaging, as a biological stain, or for studying dye-biomolecule interactions. This technical guide provides a comprehensive overview of the known absorption characteristics of this compound and presents generalized experimental protocols for its complete photophysical characterization. Due to the limited availability of specific emission data for this compound in publicly accessible literature, this guide also includes representative data from a structurally similar bis-azo dye, Direct Blue 1, to provide a foundational understanding.

Spectroscopic Properties

The color of a dye is determined by its absorption of light in the visible spectrum. The key parameters characterizing these properties are the maximum absorption wavelength (λmax), molar absorptivity (ε), maximum emission wavelength (λem), and fluorescence quantum yield (Φf).

Absorption and Emission Data

Quantitative spectral data for this compound is scarce. However, some studies have reported its maximum absorption wavelength. To offer a more complete picture, data for the related bis-azo dye, Direct Blue 1, is also presented.

| Dye | C.I. Name | CAS Number | Maximum Absorption (λmax) | Molar Absorptivity (ε) | Maximum Emission (λem) | Fluorescence Quantum Yield (Φf) | Solvent |

| This compound | 27925 | 3354-97-0 | 573 - 587 nm | Data Not Available | Data Not Available | Data Not Available | Water |

| Direct Blue 1 | 24410 | 2610-05-1 | 618 nm[1] | Data Not Available | Data Not Available | Data Not Available | Water |

Note: The provided data for this compound represents a range observed in different studies. The absence of emission data highlights a significant gap in the current scientific literature.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. The following sections outline generalized methodologies for characterizing the absorption and emission properties of direct azo dyes like this compound.

Determination of Molar Absorptivity

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Objective: To determine the molar absorptivity (ε) of this compound at its maximum absorption wavelength (λmax).

Materials:

-

This compound

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the known λmax of this compound (approximately 580 nm).

-

Blank Measurement: Fill a cuvette with the solvent and use it to zero the absorbance of the spectrophotometer.

-

Absorbance Measurements: Measure the absorbance of each of the prepared solutions, starting from the least concentrated. Rinse the cuvette with the next solution to be measured before filling.

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting straight line will be equal to the molar absorptivity (since b = 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a common approach.

Objective: To determine the fluorescence quantum yield (Φf) of this compound.

Materials:

-

This compound

-

A fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Appropriate solvent

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare Solutions: Prepare a series of solutions of both the sample (this compound) and the standard with varying concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φr is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

-

Potential Interactions and Cellular Uptake

While specific signaling pathways involving this compound are not documented, the general mechanisms of interaction for azo dyes with proteins and their cellular uptake provide a framework for potential research.

Interaction with Proteins

Azo dyes, particularly those with sulfonate groups, can interact with proteins through various non-covalent forces.

-

Electrostatic Interactions: The negatively charged sulfonate groups on the dye can interact with positively charged amino acid residues (e.g., lysine, arginine) on the protein surface.

-

Hydrophobic Interactions: The aromatic rings of the azo dye can engage in hydrophobic interactions with nonpolar regions of the protein.

-

Hydrogen Bonding: The azo group and other polar functionalities on the dye can form hydrogen bonds with appropriate donor or acceptor groups on the protein.

These interactions can lead to the formation of a dye-protein complex, which may alter the protein's conformation and function.

Cellular Uptake of Sulfonated Azo Dyes

The cellular uptake of large, polar molecules like sulfonated azo dyes is often limited due to the cell membrane's lipid bilayer. However, several mechanisms can facilitate their entry into cells.

-

Endocytosis: This is a primary mechanism for the uptake of larger molecules. The cell membrane engulfs the dye, forming a vesicle that is then internalized. This can be further categorized into pinocytosis (cell drinking) and receptor-mediated endocytosis.

-

Transporter-Mediated Uptake: Specific membrane transporter proteins may recognize and transport the dye across the cell membrane.

Once inside the cell, the dye may localize to specific organelles, such as lysosomes. The high negative charge from the sulfonate groups can influence the uptake mechanism and intracellular trafficking.[2]

References

Direct Blue 67: A Technical Evaluation of its Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 67 (C.I. 27925; CAS 3354-97-0) is a disazo dye traditionally utilized in the textile industry for coloring cotton, viscose, and other cellulosic fibers. While several commercial suppliers classify this compound as a "fluorescent dye," a comprehensive review of scientific literature reveals a notable absence of detailed photophysical data to fully characterize its fluorescent properties. This technical guide synthesizes the available information on this compound and provides a framework for its potential evaluation as a fluorescent agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The dye's structure, characterized by two azo groups (–N=N–), is typical for direct dyes designed to have a high affinity for cellulose.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 27925 | [1] |

| CAS Number | 3354-97-0 | [1] |

| Molecular Formula | C₃₄H₂₄N₅Na₃O₁₂S₃ | [1] |

| Molecular Weight | 859.75 g/mol | [1] |

| Molecular Structure | Double azo class | [1] |

| Appearance | Bluish-red powder | N/A |

| Solubility | Soluble in water | N/A |

Table 1: Chemical and Physical Properties of this compound.

Spectroscopic Data

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~573 nm | N/A |

| Molar Extinction Coefficient (ε) | Not Reported | N/A |

| Emission Maximum (λem) | Not Reported | N/A |

| Stokes Shift (λem - λmax) | Not Reported | N/A |

| Fluorescence Quantum Yield (ΦF) | Not Reported | N/A |

| Fluorescence Lifetime (τ) | Not Reported | N/A |

Table 2: Spectroscopic Properties of this compound. The lack of reported emission data prevents a full characterization of its fluorescent capabilities.

Analysis of Fluorescent Potential

The classification of this compound as a fluorescent dye by commercial vendors suggests it may exhibit some emissive properties under certain conditions. Azo dyes, while not typically known for strong fluorescence, can sometimes exhibit weak emission. The fluorescence of a molecule is highly dependent on its chemical structure and its environment, including solvent polarity, pH, and aggregation state.

The logical workflow for characterizing a potential fluorescent dye is outlined in the diagram below.

Experimental Protocol: Characterization of Fluorescence Properties

For researchers interested in evaluating the fluorescent properties of this compound, the following general protocol can be employed.

Objective: To determine the fluorescence emission spectrum, quantum yield, and lifetime of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., water, ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer (spectrofluorometer)

-

Time-resolved fluorescence spectrometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Prepare a series of dilutions from the stock solution. For fluorescence measurements, solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

-

Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum of a dilute solution of this compound to determine the absorption maximum (λmax).

-

-

Fluorescence Emission Spectroscopy:

-

Set the excitation wavelength of the fluorometer to the λmax determined in the previous step.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

The peak of this spectrum will be the emission maximum (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solution and a solution of a known quantum yield standard.

-

The quantum yield (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

-

Fluorescence Lifetime Measurement:

-

Using a time-resolved fluorescence spectrometer, excite the sample with a pulsed light source at λmax.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

Conclusion

While this compound is commercially available and labeled as a fluorescent dye, there is a significant gap in the scientific literature regarding its detailed photophysical properties. The information provided in this guide serves as a starting point for researchers who may be interested in exploring the potential of this compound as a fluorescent probe or stain. The provided experimental protocol offers a roadmap for the systematic characterization of its fluorescent properties. Further research is required to definitively establish its efficacy and utility as a fluorescent dye in scientific and biomedical applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Dyeing Mechanism of Direct Blue 67

This document provides a comprehensive technical overview of C.I. This compound, a double azo dye widely used in the textile and paper industries. It details the dye's chemical properties, its mechanism of action when binding to cellulosic substrates, and relevant experimental protocols for its application and analysis.

Core Chemical and Physical Properties

This compound (C.I. 27925) is an anionic direct dye characterized by its ability to color cellulosic fibers without the need for a mordant.[1][2] Its key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| C.I. Name | This compound, 27925 | [3] |

| CAS Number | 3354-97-0 | [3][4] |

| Molecular Formula | C₃₄H₂₄N₅Na₃O₁₂S₃ | [3][4] |

| Molecular Weight | 859.75 g/mol | [3] |

| Chemical Class | Double Azo Dye | [3] |

| Physical Appearance | Bluish-red to black powder | [3] |

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in other organic solvents. |[3] |

Mechanism of Action as a Dye

The efficacy of this compound as a dye for substrates like cotton, viscose, and paper stems from its molecular structure and the resulting intermolecular forces it establishes with the fiber polymers.[3][5] The process involves the adsorption, diffusion, and fixation of the dye onto and into the fiber.[6]

Dye-Fiber Affinity and Interaction

Direct dyes are characterized by their high affinity (or substantivity) for cellulosic fibers.[5] The binding of this compound is a non-covalent process governed by two primary types of intermolecular forces.[7]

-

Hydrogen Bonding : The molecular structure of this compound is largely planar. This planarity allows the dye molecule to align closely with the linear polymer chains of cellulose (B213188). This proximity facilitates the formation of multiple weak hydrogen bonds between the dye's functional groups (such as amino and hydroxyl groups) and the abundant hydroxyl (-OH) groups on the cellulose backbone.[5][6]

-

Van der Waals Forces : These are weak, non-specific attractions that occur between all molecules. The large surface area of the planar dye molecule allows for significant Van der Waals interactions with the cellulose fiber, contributing to the overall adhesion.[5][6]

The combination of these forces holds the dye molecules within the fiber structure, though the lack of a permanent covalent bond results in characteristically moderate to poor wash fastness.[1][8]

Diagram 1: Key interactions in the this compound dyeing mechanism.

The Role of Electrolytes

The dyeing process for direct dyes is conducted in an aqueous bath containing an electrolyte, typically sodium chloride (NaCl) or Glauber's salt (Na₂SO₄).[1][9] Cellulosic fibers acquire a negative surface charge when immersed in water due to the dissociation of hydroxyl groups.[10] Since the dye molecule is also anionic, this creates an electrostatic repulsion that hinders the dye from approaching the fiber surface.

The addition of an electrolyte provides a high concentration of cations (Na⁺) in the dyebath. These cations form an ionic atmosphere around the negatively charged fiber, effectively neutralizing its surface charge.[9] This reduction in electrostatic repulsion allows the anionic dye molecules to approach the fiber and bind through the mechanisms described above, thereby ensuring adequate exhaustion of the dye from the liquor.[1]

Quantitative Dyeing Characteristics

The performance of a dye is measured by its fastness properties, which describe the resistance of the color to various environmental factors.

Table 2: Fastness Properties of this compound

| Fastness Test | ISO Rating | AATCC Rating | Reference |

|---|---|---|---|

| Light Fastness | 5 | 5-6 | [3] |

| Wash/Soaping (Fading) | 2 | - | [3] |

| Wash/Soaping (Staining) | 2-3 | - | [3] |

| Water (Fading) | 4 | - | [3] |

| Water (Staining) | 3 | - | [3] |

| Acid Resistance | 4 | - | [3] |

| Alkali Resistance | 4 | - |[3] |

Note: Fastness is typically rated on a scale of 1 (poor) to 5 (excellent), or 1 to 8 for light fastness.

One study determined the wash fastness rating to be 3-4 and noted that the dye has moderate light fastness, which is attributed to the potential for photochemical degradation from UV radiation.[11]

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton Fabric

This protocol describes a typical laboratory procedure for dyeing cotton with this compound to evaluate the effects of temperature and time.

Materials and Equipment:

-

This compound dye powder

-

Scoured and bleached cotton fabric (5 g)

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (optional, for solubility)

-

Laboratory dyeing machine or temperature-controlled water bath with beakers

-

Spectrophotometer

-

Pipettes and volumetric flasks

Procedure:

-

Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound by dissolving 1 g of dye powder in 100 mL of deionized water. Gentle heating may be required.

-

Dye Bath Preparation: For a 1% depth of shade on a 5 g fabric sample, 0.05 g of dye is required. Using a liquor-to-goods ratio of 20:1, the total volume of the dyebath will be 100 mL.[11]

-

Dyeing Process:

-

Rinsing and Drying:

-

After dyeing, remove the fabric from the bath.

-

Rinse the fabric thoroughly under cold running water until the water runs clear.

-

Squeeze out excess water and allow the fabric to air dry.

-

-

Analysis: The remaining dye liquor can be analyzed spectrophotometrically to determine dye exhaustion. The absorbance is measured at the dye's λmax (one study cites 462 nm for a similar direct blue dye) and compared to the initial concentration.[11]

Diagram 2: Standard workflow for the exhaust dyeing protocol.

Protocol 2: Spectrophotometric Analysis of Dye Exhaustion

This protocol outlines the method to quantify the amount of dye absorbed by the fabric.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations (e.g., from 1 mg/L to 20 mg/L). Measure the absorbance of each standard at the dye's maximum absorption wavelength (λmax) to create a calibration curve (Absorbance vs. Concentration).

-

Initial Absorbance: Before adding the fabric, take a small aliquot of the initial dyebath, dilute it to fall within the range of the calibration curve, and measure its absorbance (A_initial).

-

Final Absorbance: After the dyeing process is complete, take an aliquot of the exhausted dyebath, dilute it by the same factor, and measure its absorbance (A_final).

-

Calculation: Use the calibration curve to determine the initial (C_initial) and final (C_final) concentrations of the dye in the bath. Calculate the percentage of dye exhaustion using the following formula:

% Exhaustion = [(C_initial - C_final) / C_initial] x 100

Chemical Structure and Synthesis Pathway

This compound is a double azo compound, meaning its chromophore contains two -N=N- linkages connecting aromatic rings.

Diagram 3: Simplified logical flow of the synthesis of this compound.

The synthesis involves a multi-step process of diazotization and coupling reactions.[3] A primary aromatic amine is first diazotized, and the resulting diazonium salt is then coupled with another aromatic compound. This product is subsequently diazotized and coupled with a final component to create the final double azo structure.[3]

Conclusion

This compound functions as an effective dye for cellulosic materials due to the cumulative effect of hydrogen bonding and Van der Waals forces, which are maximized by the dye's planar molecular structure. The dyeing process is critically dependent on the use of an electrolyte to overcome electrostatic repulsion between the anionic dye and the negatively charged fiber surface. While offering ease of application and good light fastness, its non-covalent binding mechanism results in relatively poor wash fastness, a characteristic trade-off for many dyes in this class. Understanding these fundamental mechanisms is crucial for optimizing dyeing processes and for the development of new dye molecules with improved performance characteristics.

References

- 1. scribd.com [scribd.com]

- 2. Direct Dyes [m.chemicalbook.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. scbt.com [scbt.com]

- 5. textilelearner.net [textilelearner.net]

- 6. Dye-Fiber Interactions → Term [pollution.sustainability-directory.com]

- 7. Dyestuff-fibre interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Blue Dyes Synthesis, direct blue dyes evaluation, different commercial dyes, dyes classifications, fibre2fashion - Fibre2Fashion [fibre2fashion.com]

- 10. Dyeing of cellulosic fibers with direct dyes. | PPTX [slideshare.net]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. vidyamitra.inflibnet.ac.in [vidyamitra.inflibnet.ac.in]

An In-depth Technical Guide to Direct Blue 67: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for the industrial dye, Direct Blue 67. The information is compiled to assist laboratory professionals in establishing safe handling and emergency protocols.

Chemical and Physical Properties

This compound is a water-soluble, double azo class dye. Its primary applications include the dyeing of cellulosic materials such as cotton and paper, as well as protein fibers like wool and silk.[1] Key identifying and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3354-97-0 | [1] |

| Molecular Formula | C₃₄H₂₄N₅Na₃O₁₂S₃ | [1] |

| Molecular Weight | 859.75 g/mol | [1] |

| Synonyms | Direct Supra Light Fast Blue 3R, Direct Fast Blue 3RL, ACDI Blue 3R | [1] |

| C.I. Number | 27925 | |

| Physical Appearance | Bluish-red to black powder | [1] |

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in other organic solvents. | [1] |

Toxicological Data and Hazard Identification

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[3]

-

Skin Contact: May cause skin irritation in sensitive individuals.[3]

-

Eye Contact: Dust may cause irritation and inflammation.[3]

-

Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[3]

-

Chronic Effects: Some direct dyes are known to be mutagenic, and prolonged exposure has been associated with health risks.[2]

Safe Handling and Experimental Protocols

Given the lack of specific experimental protocols for this compound, the following general procedures, adapted from safety data sheets for similar direct dyes, should be implemented to minimize exposure and ensure laboratory safety.

-

Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[3][5]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][5] An eyewash station should be readily accessible.[5]

-

Skin Protection: Wear chemical-resistant protective gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact.[3][5]

-

Respiratory Protection: If handling large quantities or if dust cannot be controlled, wear an approved respirator in accordance with OSHA standard 1910.134.[3][5]

-

Risk Assessment: Before use, conduct a risk assessment for the planned procedure.

-

Preparation: Ensure all necessary PPE is worn correctly. Work within a designated and properly functioning chemical fume hood.

-

Weighing: Handle the powder carefully to avoid creating dust. Use a spatula to transfer the material.

-

Dissolving: When preparing solutions, add the powder slowly to the solvent (e.g., water) to prevent splashing.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[3] Decontaminate the work surface.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][6]

-

Evacuation: Keep unnecessary personnel away from the spill area.[5]

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Prevent the spilled powder from spreading or becoming airborne. Do not flush down drains.[5]

-

Cleanup: Carefully sweep or vacuum the spilled material into a closed, labeled container for disposal.[5] Avoid generating dust. Use an approved industrial vacuum cleaner.[5]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the contaminated materials and waste according to local, state, and federal regulations.[5]

Workflows and Logical Diagrams

The following diagrams illustrate the logical flow for safely handling this compound and responding to an accidental spill.

Caption: A workflow diagram for the safe handling of this compound powder in a laboratory setting.

Caption: A flowchart outlining the emergency response protocol for a this compound powder spill.

References

An In-Depth Technical Guide on the Toxicological Profile of Direct Blue 67

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Blue 67 (C.I. 27925; CAS No. 3354-97-0) is a disazo dye utilized in the textile, paper, and leather industries.[1] This technical guide provides a comprehensive review of the publicly available toxicological data for this compound. A thorough search of scientific literature and safety data repositories reveals a significant lack of specific quantitative toxicological studies on this particular dye. Safety Data Sheets (SDS) for this compound explicitly state "no data available" for critical toxicological endpoints, including acute toxicity, carcinogenicity, and ecotoxicity.[2]

In the absence of direct data, this guide addresses the toxicological concerns associated with the chemical class of azo dyes. The primary concern is the potential for metabolic reduction of the azo linkages to form aromatic amines, which can be carcinogenic. This guide also outlines general experimental protocols relevant to the toxicological assessment of such dyes.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 3354-97-0 |

| C.I. Number | 27925 |

| Molecular Formula | C₃₄H₂₄N₅Na₃O₁₂S₃ |

| Molecular Weight | 859.75 g/mol |

| Synonyms | Direct Fast Blue 3RL, C.I. This compound, B-67 |

| Physical Form | Bluish-Red Powder |

| Solubility | Good solubility in water |

Source:[1]

Toxicological Data for this compound

A comprehensive review of available literature and safety data reveals a notable absence of specific toxicological studies for this compound. The Safety Data Sheet for this compound indicates that no data is available for the following critical endpoints[2]:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin corrosion/irritation

-

Serious eye damage/irritation

-

Respiratory or skin sensitization

-

Germ cell mutagenicity

-

Carcinogenicity

-

Reproductive toxicity

-

Specific target organ toxicity (single and repeated exposure)

-

Aspiration hazard

Ecotoxicological Data

Similarly, there is a lack of available data on the ecotoxicological effects of this compound. The SDS reports "no data available" for toxicity to fish, persistence and degradability, bioaccumulative potential, and mobility in soil.[2]

General Toxicological Concerns for Azo Dyes

While specific data for this compound is unavailable, it is crucial to consider the well-established toxicological profile of the broader class of azo dyes. A primary concern is their metabolism within the body. Azo dyes can undergo reductive cleavage of the azo bond (-N=N-), a reaction catalyzed by azoreductase enzymes present in the liver and intestinal microflora. This process can release the constituent aromatic amines.[1] The carcinogenicity of some aromatic amines is a significant health concern.

Metabolic Pathway of Azo Dyes

The metabolic activation of azo dyes is a critical step in their potential toxicity. The following diagram illustrates the general pathway for the reductive cleavage of an azo dye into its component aromatic amines.

Standard Experimental Protocols for Toxicological Assessment

The toxicological evaluation of a substance like this compound would typically involve a battery of standardized tests. The following workflow represents a general approach for a subchronic toxicity study, a common requirement for assessing the safety of industrial chemicals.

Experimental Workflow for a Subchronic Toxicity Study

Conclusion

There is a significant data gap in the toxicological profile of this compound. No publicly available studies detail its acute or chronic toxicity, genotoxicity, or carcinogenicity. Based on its chemical structure as a disazo dye, a primary toxicological concern is the potential for metabolic conversion to aromatic amines, which may pose a carcinogenic risk. Any future research or risk assessment of this compound should prioritize in vivo and in vitro studies to address these data gaps, including assays for mutagenicity (e.g., Ames test) and carcinogenicity bioassays in rodent models. Until such data becomes available, this compound should be handled with the caution appropriate for a chemical with an uncharacterized toxicological profile, and exposure should be minimized.

References

An In-depth Technical Guide to the Synthesis Pathway of C.I. Direct Blue 67

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Blue 67, a disazo direct dye, is synthesized through a multi-step process involving sequential diazotization and azo coupling reactions. This technical guide provides a comprehensive overview of the synthesis pathway, including detailed experimental protocols for the preparation of key intermediates and the final dye molecule. The synthesis commences with the diazotization of 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid, followed by its coupling with 2-Amino-4-methylanisole to form a monoazo intermediate. Subsequent diazotization of this intermediate and coupling with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (N-phenyl J-acid), followed by alkaline hydrolysis, yields the final C.I. This compound. An alternative pathway initiating from 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid is also described. This document outlines the reaction conditions, purification methods, and provides a logical flow of the synthesis process for reproducibility in a laboratory setting.

Introduction

C.I. This compound (CAS No. 3354-97-0) is a water-soluble anionic dye belonging to the disazo class. Its molecular structure provides a strong affinity for cellulosic fibers, making it suitable for dyeing cotton, viscose, and paper products. The synthesis of this dye is a classic example of aromatic chemistry, employing fundamental reactions of diazotization and azo coupling to build a complex chromophoric system. Understanding the intricacies of its synthesis is crucial for process optimization, impurity profiling, and the development of novel dye structures.

Synthesis Pathway Overview

The primary synthesis route for C.I. This compound can be delineated into four main stages:

-

First Diazotization: Conversion of the primary aromatic amine, 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid, into a reactive diazonium salt.

-

First Azo Coupling: Reaction of the diazonium salt with the first coupling component, 2-Amino-4-methylanisole, to form a stable monoazo intermediate.

-

Second Diazotization: Diazotization of the primary amino group on the monoazo intermediate.

-

Second Azo Coupling and Hydrolysis: Coupling of the second diazonium salt with the final coupling component, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (N-phenyl J-acid), followed by the hydrolysis of the phenylsulfonyl protecting group to yield the final dye.

An alternative pathway involves the direct use of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, which simplifies the final hydrolysis step.

Figure 1: Overall synthesis pathway of C.I. This compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the starting materials and the sequential steps to produce C.I. This compound.

Synthesis of Starting Materials

3.1.1. Preparation of 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid

This intermediate is typically prepared from 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) by reaction with benzenesulfonyl chloride in an appropriate solvent.

3.1.2. Preparation of 2-Amino-4-methylanisole

2-Amino-4-methylanisole can be synthesized from 4-cresol by methylation to form 4-methylanisole, followed by nitration and subsequent reduction of the nitro group.[1][2]

3.1.3. Preparation of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (N-phenyl J-acid)

N-phenyl J-acid is produced by the reaction of 2-Amino-5-naphthol-7-sulfonic acid (J acid) with aniline (B41778) in the presence of aqueous sodium bisulfite.[3][4] The mixture is refluxed for an extended period (e.g., 40 hours) to achieve a high yield (approximately 85%).[4]

Step-by-Step Synthesis of C.I. This compound

Step 1: First Diazotization of 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid

-

Suspend one molar equivalent of 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid in water.

-

Add a 2.5 to 3 molar excess of hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a concentrated aqueous solution of a slight molar excess (1.05-1.1 equivalents) of sodium nitrite (B80452).

-

Maintain the temperature below 5°C throughout the addition.

-

Stir for an additional 30-60 minutes at 0-5°C to ensure complete diazotization.

-

The completion of the reaction can be monitored by testing for the absence of the starting amine and the presence of nitrous acid using starch-iodide paper. Excess nitrous acid can be quenched with a small amount of sulfamic acid.

Step 2: First Azo Coupling

-

Dissolve one molar equivalent of 2-Amino-4-methylanisole in a minimal amount of dilute hydrochloric acid and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the solution of 2-Amino-4-methylanisole with continuous stirring.

-

Maintain the temperature at 0-10°C.

-

Adjust the pH to be mildly acidic to facilitate the coupling reaction.

-

Continue stirring for 1-2 hours until the coupling is complete, which can be monitored by the disappearance of the diazonium salt (e.g., using a spot test with a suitable coupling agent like H-acid).

-

The resulting monoazo intermediate precipitates out of the solution and can be isolated by filtration and washing with cold brine.

Step 3: Second Diazotization of the Monoazo Intermediate

-

Resuspend the isolated monoazo intermediate from Step 2 in water and hydrochloric acid.

-

Cool the suspension to 0-5°C.

-

Perform diazotization as described in Step 1 by the slow addition of sodium nitrite solution.

-

Stir for 1-2 hours at low temperature to form the second diazonium salt.

Step 4: Second Azo Coupling and Hydrolysis

-

Dissolve one molar equivalent of N-phenyl J-acid in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) and cool to 0-10°C.

-

Slowly add the cold diazonium salt suspension from Step 3 to the alkaline solution of N-phenyl J-acid with vigorous stirring.

-

Maintain alkaline conditions (pH 8-9) and a temperature of 0-10°C during the coupling.

-

After the coupling is complete (typically 2-4 hours), raise the temperature and add a sufficient amount of sodium hydroxide (B78521) to effect the hydrolysis of the phenylsulfonyl group.

-

Heat the reaction mixture to facilitate hydrolysis, which yields the final C.I. This compound.

-

The dye is then isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing, and drying.

Quantitative Data

Precise yield and purity data are highly dependent on the specific reaction conditions and purification methods employed. The following table provides representative data based on typical azo dye syntheses.

| Step | Reactant | Molar Ratio | Typical Yield | Purity |

| 1. First Diazotization | 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid : NaNO₂ | 1 : 1.05-1.1 | ~95-98% (in solution) | N/A |

| 2. First Coupling | Diazonium Salt : 2-Amino-4-methylanisole | 1 : 1 | 80-90% | >90% |

| 3. Second Diazotization | Monoazo Intermediate : NaNO₂ | 1 : 1.05-1.1 | ~95-98% (in solution) | N/A |

| 4. Second Coupling | Diazonium Salt : N-phenyl J-acid | 1 : 1 | 75-85% | Technical Grade |

Logical Workflow Diagram

References

An In-depth Technical Guide to Purity Specifications for Research-Grade Direct Blue 67

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity specifications for research-grade Direct Blue 67 (C.I. 27925; CAS No. 3354-97-0). Ensuring the high purity of this diazo dye is critical for reliable and reproducible results in research applications. This document outlines key quality parameters, detailed experimental protocols for purity assessment, and a logical workflow for quality control.

Physicochemical Properties of this compound

This compound is a water-soluble anionic dye primarily used in the textile, paper, and leather industries.[1] While its use in direct biological applications is not widely documented, its potential toxicological properties and those of its metabolic products, such as aromatic amines, necessitate a thorough understanding of its purity for any research application.[1][2]

Table 1: General Properties of this compound

| Property | Value |

| Synonyms | C.I. 27925, Direct Fast Blue 3RL |

| CAS Number | 3354-97-0 |

| Molecular Formula | C₃₄H₂₄N₅Na₃O₁₂S₃ |

| Molecular Weight | 859.75 g/mol [1] |

| Appearance | Blue Powder |

| Solubility | Soluble in water[1] |

Purity Specifications for Research-Grade this compound

The following table summarizes the recommended purity specifications for research-grade this compound. These values are based on typical requirements for high-purity dyes used in research and may vary between suppliers. It is always recommended to refer to the supplier-specific Certificate of Analysis.

Table 2: Purity Specifications for Research-Grade this compound

| Parameter | Specification |

| Dye Content (by UV-Vis) | ≥ 85% |

| Moisture Content | ≤ 5% |

| Insoluble Matter | ≤ 0.5% |

| Heavy Metals (as Pb) | ≤ 20 ppm |

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires a combination of analytical techniques. The following sections detail the methodologies for key purity assays.

Determination of Dye Content by UV-Visible Spectrophotometry

This method determines the dye content by measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax).

Protocol:

-

Preparation of Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of deionized water to prepare a stock solution. From this stock solution, prepare a series of dilutions with known concentrations.

-

Determination of λmax: Scan a diluted standard solution over the wavelength range of 400-800 nm to determine the wavelength of maximum absorbance (λmax). The λmax for Direct Blue dyes is typically around 587 nm.

-

Preparation of Sample Solution: Accurately weigh approximately 100 mg of the this compound sample, dissolve it in 100 mL of deionized water, and then dilute to a concentration that falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

-

Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve and calculate the dye content as a percentage of the initial sample weight.

Determination of Moisture Content by Loss on Drying

This gravimetric method determines the percentage of water in the dye sample.

Protocol:

-

Accurately weigh approximately 1-2 g of the this compound sample into a pre-weighed, dry weighing bottle.

-

Place the weighing bottle with the sample in a drying oven at 105-110 °C for 2-3 hours.

-

Remove the weighing bottle from the oven and allow it to cool to room temperature in a desiccator.

-

Weigh the weighing bottle with the dried sample.

-

Calculate the percentage of moisture content based on the weight loss.

Determination of Purity by Titanous Chloride Titration

This redox titration method is commonly used for the quantitative analysis of azo dyes. The azo group (-N=N-) is reduced by titanous chloride (TiCl₃).

Protocol:

-

Preparation of Titanous Chloride Solution: Prepare a standardized solution of titanous chloride (e.g., 0.1 N) and store it under an inert atmosphere (e.g., nitrogen or hydrogen) to prevent oxidation.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Titration:

-

To the dye solution, add a suitable buffer (e.g., sodium tartrate) to maintain the desired pH.

-

Heat the solution to 60-70 °C.

-

Titrate the hot solution with the standardized titanous chloride solution. The endpoint is indicated by a sharp color change from blue to a pale yellow or colorless solution. The titration should be performed under an inert atmosphere.

-

-

Calculation: Calculate the purity of the dye based on the volume and concentration of the titanous chloride solution used and the stoichiometry of the reaction.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main dye component from its impurities.

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 70:30 (v/v) mixture of methanol (B129727) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at the λmax of this compound (approximately 587 nm).

-

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Qualitative Analysis by Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of dye purity and for identifying the presence of colored impurities.

Protocol:

-

Stationary Phase: Silica gel TLC plates.

-

Mobile Phase: A mixture of organic solvents. A potential starting system could be a mixture of n-butanol, ethanol, and aqueous ammonia. The optimal ratio needs to be determined experimentally.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., water or methanol).

-

Development: Spot the sample solution onto the TLC plate and develop the chromatogram in a sealed chamber containing the mobile phase.

-

Visualization: After the solvent front has moved a sufficient distance, remove the plate, mark the solvent front, and allow it to dry. The separated spots can be visualized under visible light. The presence of multiple spots indicates the presence of impurities.

Logical Workflows and Diagrams

Quality Control Workflow for Research-Grade Dyes

The following diagram illustrates a typical quality control workflow for ensuring the purity and consistency of research-grade dyes like this compound.

Caption: A typical quality control workflow for research-grade dyes.

Experimental Workflow for Purity Determination

This diagram outlines the sequence of experimental procedures for a comprehensive purity assessment of a this compound sample.

Caption: Experimental workflow for comprehensive purity analysis.

Potential Biological Interaction Pathway (Hypothetical)

While this compound is not established as a specific signaling molecule, many azo dyes are known to be metabolized by azoreductases, potentially leading to the formation of carcinogenic aromatic amines. The following diagram illustrates a hypothetical pathway of this metabolic activation and its potential downstream cellular effects.

Caption: Hypothetical metabolic activation of this compound.

References

An In-depth Technical Guide to Direct Blue 67 (C.I. 27925)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

Direct Blue 67, identified by the Colour Index Number 27925, is a synthetic disazo dye known for its application in coloring cellulosic fibers, leather, and paper.[1] As a member of the direct dye class, it is applied from an aqueous solution, often with the addition of an electrolyte, to materials such as cotton and viscose.

The development of direct dyes marked a significant milestone in the history of synthetic colorants. The journey began with the accidental discovery of Mauveine by William Henry Perkin in 1856, which launched the synthetic dye industry. A pivotal moment for direct dyes came in 1884 with the synthesis of Congo Red, the first dye that could color cotton directly without a mordant.[2] This innovation spurred the development of a wide range of direct dyes, including the disazo dyes, a class to which this compound belongs.[2][3] While the specific date and discoverer of this compound are not well-documented in available historical records, its creation is a part of the broader expansion and refinement of disazo dye chemistry that occurred in the early to mid-20th century.

Chemical and Physical Properties

This compound is a complex aromatic compound. Its chemical structure is characterized by two azo groups (-N=N-) that act as chromophores, responsible for its color.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |

| Synonyms | Direct Supra Light Fast Blue 3R, Direct Fast Blue 3RL, ACDI Blue 3R | [4] |

| CAS Number | 3354-97-0 | [1][4] |

| Colour Index (C.I.) No. | 27925 | [1][4] |

| Molecular Formula | C₃₄H₂₄N₅Na₃O₁₂S₃ | [4] |

| Molecular Weight | 859.75 g/mol | [4] |

| Physical Appearance | Bluish-red to black powder | [1] |

| Solubility | Soluble in water. Slightly soluble in ethanol. Insoluble in most organic solvents. |

Synthesis

General Synthesis Pathway

The manufacturing process for this compound involves the following key steps:

-

First Diazotization and Coupling: 4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid is diazotized and then coupled with 2-Amino-4-methylanisole.

-

Second Diazotization: The product from the first coupling reaction is then diazotized.

-

Second Coupling: The resulting diazonium salt is coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions.

-

Hydrolysis: The final step involves the hydrolysis of the phenylsulfonyl group.

An alternative synthesis route starts with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid directly.

Caption: General synthesis workflow for this compound.

Quantitative Data

Spectroscopic Properties

Specific data for the maximum absorption wavelength (λmax) and molar extinction coefficient for this compound are not consistently reported in readily available literature. However, studies on similar direct blue dyes suggest a λmax in the range of 570-600 nm. One study on the degradation of a "Direct Blue" dye reported a λmax of 462 nm, though the specific dye was not identified as this compound.[5]

Fastness Properties

The fastness of a dye refers to its resistance to fading or running under various conditions. The ratings are typically given on a scale of 1 to 5 for wash fastness and 1 to 8 for light fastness, with higher numbers indicating better performance.

Table 2: Fastness Properties of this compound

| Property | Rating | Test Standard (Typical) | Reference |

| Light Fastness | 5-6 | ISO 105-B02 or AATCC 16.3 | [1] |

| Washing Fastness | 2-3 | ISO 105-C06 or AATCC 61 | [1] |

| Acid Resistance | 4 | ISO / AATCC | |

| Alkali Resistance | 4 (ISO), 3 (AATCC) | ISO / AATCC | |

| Soaping | 2 | ISO | |

| Water | 2-3 (ISO), 4 (AATCC) | ISO / AATCC |

Experimental Protocols

Protocol for Dyeing Cotton with this compound

This protocol is a general procedure for the exhaust dyeing of cotton fabric with this compound. The percentages are based on the weight of the fabric (owf).

Materials and Reagents:

-

This compound

-

Scoured and bleached cotton fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃, soda ash)

-

Wetting agent

-

Sequestering agent

-

Laboratory dyeing machine (e.g., Launder-Ometer)

Procedure:

-

Dye Bath Preparation:

-

Prepare a stock solution of this compound.

-

Set the dye bath with the required amount of water (liquor ratio, e.g., 1:20).

-

Add a wetting agent (e.g., 0.5-1.0 g/L) and a sequestering agent (e.g., 1.0 g/L) to the dye bath.

-

Add the required amount of this compound from the stock solution (e.g., 1% owf).

-

Add sodium carbonate (e.g., 0.5-1.0% owf) to maintain a slightly alkaline pH.[6]

-

-

Dyeing Process:

-

Introduce the pre-wetted cotton fabric into the dye bath at a starting temperature of approximately 40°C.[6][7]

-

Run the dyeing machine for 15-20 minutes to allow for even dye penetration.[6]

-

Gradually add the electrolyte (e.g., 10-20% owf of NaCl or Na₂SO₄) in two portions over 15-20 minutes. The electrolyte helps to promote dye exhaustion onto the fiber.

-

Raise the temperature of the dye bath to 90-95°C at a rate of 1-2°C per minute.[8]

-

Maintain the dyeing at this temperature for 45-60 minutes, ensuring continuous agitation.[6]

-

Cool the dye bath to 60-70°C.[8]

-

-

Rinsing and After-treatment:

-

Remove the fabric from the dye bath and rinse thoroughly with cold water to remove unfixed dye.

-

An optional after-treatment with a cationic dye-fixing agent can be performed to improve wash fastness.

-

Caption: Experimental workflow for dyeing cotton with this compound.

Toxicology and Biomedical Relevance

This compound belongs to the azo dye class. While specific toxicological data for this compound is limited, the toxicology of azo dyes, particularly those based on benzidine (B372746) and its derivatives, has been a subject of study. Some azo dyes can be metabolized to aromatic amines, which may have carcinogenic potential.[9][10]

-

Toxicity: There are no specific in-depth toxicity studies for this compound readily available. However, for some other direct blue dyes, such as Direct Blue 6, subchronic toxicity studies have been conducted.[11]

-

Biomedical Applications: Currently, there are no established biomedical applications for this compound. Its primary use remains in the industrial dyeing of textiles, paper, and leather. Some dyes have found applications in medical diagnostics and therapies, but this has not been the case for this compound.[12]

Caption: Logical relationships of this compound.

Conclusion